N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide
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Overview
Description
N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropane ring, a phenoxy group, and an acyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-methylphenoxyacetyl chloride: The 4-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Cyclopropanecarbohydrazide synthesis: Cyclopropanecarboxylic acid is reacted with hydrazine hydrate to form cyclopropanecarbohydrazide.
Coupling reaction: Finally, the 4-methylphenoxyacetyl chloride is reacted with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide.
Industrial Production Methods
Industrial production of N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agriculture: The compound is explored for its use as a herbicide or pesticide due to its ability to interfere with plant growth.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. In agricultural applications, it may disrupt plant hormone pathways, leading to uncontrolled growth and eventual plant death.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[2-(4-methoxyphenoxy)acetyl]cyclopropanecarbohydrazide
Uniqueness
N’-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-2-6-11(7-3-9)18-8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADTUPRWJLKTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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